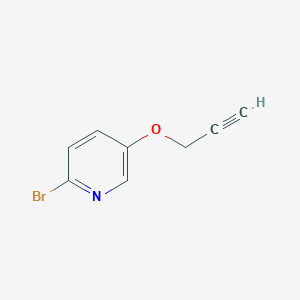

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine

描述

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2 and a propargyl ether group (prop-2-yn-1-yloxy) at position 4.

属性

IUPAC Name |

2-bromo-5-prop-2-ynoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLUGKBTXANMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a bromine atom at the 2-position and a prop-2-yn-1-yloxy substituent at the 5-position on the pyridine ring, which contributes to its unique properties and applications.

The molecular formula of this compound is . The synthesis typically involves the reaction of 2-bromo-3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate, often conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The compound serves as a precursor for various organic reactions, including substitution and oxidation reactions, which can yield more complex derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results. For instance, studies have highlighted its effectiveness against Bacillus subtilis, with inhibition percentages reaching approximately 55.67% at concentrations of 100 µg/ml . The compound's structure allows it to interact with microbial enzymes or membranes, potentially disrupting their functions.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has been noted for its potential effectiveness against viruses such as HBV (Hepatitis B Virus), where derivatives of pyridine compounds have shown to inhibit viral replication effectively . The biological activity of these compounds often correlates with their ability to chelate metal ions essential for viral enzyme function.

Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has been explored for anticancer applications. Studies have demonstrated that related pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 1.75 to 12.91 μM . The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects by binding to specific enzymes or receptors involved in cellular signaling pathways. This interaction can modulate enzymatic activity or alter gene expression profiles associated with disease states .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Antimicrobial Efficacy : A study focused on a series of pyridine derivatives showed that modifications at the 5-position significantly enhanced antimicrobial activity against Escherichia coli and Salmonella typhi.

- Anticancer Activity : Research on pyrimidine-based drugs indicated that certain modifications led to improved selectivity against cancer cells, suggesting that similar strategies could be applied to enhance the efficacy of this compound against specific cancer types .

Data Summary Table

科学研究应用

Synthetic Chemistry

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various reactions, such as:

- Coupling Reactions : Participating in Sonogashira coupling to form carbon-carbon bonds.

- Functionalization : The bromine atom allows for further functionalization, enabling the synthesis of compounds with desired biological activities.

Medicinal Chemistry

Research into the biological activities of this compound has shown promising results:

- Antimicrobial Activity : Studies have indicated that derivatives of compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Bacillus subtilis .

- Anticancer Potential : Investigations into related pyridine derivatives have suggested potential anticancer activities, making this compound a candidate for further drug development .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Polymerization : The terminal alkyne group allows for easy polymerization under mild conditions, facilitating the development of new polymeric materials.

- Thermal Reactivity : Its reactivity makes it an excellent candidate for creating thermally stable materials used in various industrial applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Inhibition (%) at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|---|

| 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Antibacterial | 55.67 | 79.9 |

| 4-Bromo-2-methyl-1-(prop-2-ynyloxy)benzene | Antimicrobial | 82.00 | 60.2 |

| 5-Bromo-2-(prop-1-en-2-yloxy)pyridine | Antiviral | TBD | TBD |

Case Study 1: Antimicrobial Evaluation

A study published in PLoS ONE evaluated several compounds derived from propynyl ethers, including those similar to this compound. The results demonstrated significant antimicrobial activity against Bacillus subtilis, suggesting that modifications to the pyridine structure could enhance efficacy .

Case Study 2: Polymer Synthesis

Research has shown that compounds with terminal alkyne functionalities can be effectively utilized as monomers in polymer chemistry. The ability to undergo click reactions allows for the creation of complex structures with tailored properties, indicating potential for industrial applications .

化学反应分析

Cross-Coupling Reactions

The bromine atom at position 2 participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the pyridine ring.

Mechanistic Insights :

-

Bromine undergoes oxidative addition with Pd⁰ to form a Pd(II) intermediate, enabling coupling with nucleophiles (e.g., boronic acids, amines).

-

Propargyl ether groups remain stable under these conditions .

Alkyne-Based Reactivity

The prop-2-yn-1-yloxy group participates in alkyne-specific transformations:

Oxidative Alkyne-Alkyne Coupling

| Conditions | Outcome | References |

|---|---|---|

| Cu(I) catalysts, O₂ | Dimerization to 1,3-diynes |

Click Chemistry (Huisgen Cycloaddition)

| Conditions | Outcome | References |

|---|---|---|

| CuSO₄, sodium ascorbate | Triazole-linked conjugates with azides |

Key Applications :

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement under basic or acidic conditions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Hydroxide (OH⁻) | NaOH, H₂O, 100°C | 5-(Prop-2-yn-1-yloxy)pyridin-2-ol | 63% |

| Amines (R-NH₂) | DMF, 80°C | Aryl amines | 55–70% |

Notable Example :

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates electrophilic attacks at specific positions:

| Reagent | Position | Products | Conditions |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to bromine (position 4) | Nitro derivatives | 0–5°C, 2 hr |

| Br₂/FeBr₃ | Meta to propargyl ether (position 3) | Dibrominated pyridines | RT, 1 hr |

Regioselectivity : Directed by the electron-withdrawing bromine and propargyl ether groups.

Propargyl Ether Cleavage

The propargyl ether bond undergoes cleavage under acidic or reductive conditions:

Radical Reactions

The bromine atom participates in radical-mediated transformations:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | AIBN, CCl₄, 80°C | Alkyl-halide adducts |

Mechanism : Bromine acts as a radical initiator/terminator in chain-transfer reactions.

相似化合物的比较

Structural Analogues and Substituent Variations

The following pyridine derivatives share structural similarities with 2-bromo-5-(prop-2-yn-1-yloxy)pyridine, differing primarily in the substituent at position 5:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₂CH₃) enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions. The propargyl ether group in the target compound may offer similar activation.

- Steric Considerations : Bulky substituents (e.g., -BOC, -pyridin-3-yl) can hinder reactivity at position 2, whereas smaller groups (e.g., -OCH₃) allow easier access for coupling partners .

Challenges :

Physicochemical Properties

- Solubility: Propargyl ethers are generally less polar than hydroxyl or amino derivatives, likely reducing water solubility.

- Stability : Halogenated pyridines with electron-rich substituents (e.g., -OCH₃) are prone to hydrolysis under acidic/basic conditions .

准备方法

Preparation Methods Analysis

General Synthetic Route

The most direct and widely adopted synthetic strategy for 2-bromo-5-(prop-2-yn-1-yloxy)pyridine involves the nucleophilic substitution of 2-bromo-5-hydroxypyridine (or its derivatives) with propargyl bromide (or propargyl chloride) in the presence of a base. This method leverages the reactivity of the phenolic hydroxyl group at the 5-position, which can be converted into the corresponding prop-2-yn-1-yloxy ether.

Stepwise Outline:

- Starting Material Preparation:

- Alkylation Reaction:

- The phenolic hydroxyl group at the 5-position is deprotonated using a suitable base (e.g., potassium carbonate, sodium hydride).

- Propargyl bromide is then added, and the reaction is typically conducted in an aprotic solvent such as dimethylformamide, acetonitrile, or acetone at room temperature to moderate heat.

- The resulting product is this compound.

Alternative Synthetic Approaches

Transition-Metal-Catalyzed Coupling

- Palladium-catalyzed O-alkynylation:

- 2-bromo-5-hydroxypyridine can be coupled with propargyl alcohol derivatives in the presence of a palladium catalyst and a base, often using ligands such as triphenylphosphine or dppf.

- This method can offer high selectivity and yield, particularly for substrates sensitive to strong bases or alkyl halides.

Mitsunobu Reaction

- Mitsunobu Etherification:

- The Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) can be employed to couple 2-bromo-5-hydroxypyridine with propargyl alcohol, especially when the direct alkylation is inefficient due to steric or electronic factors.

Direct Substitution from 2,5-dibromopyridine

Experimental Data and Yields

The following table summarizes typical reaction conditions and yields for the preparation of this compound and closely related pyridine ethers, based on literature precedents and analogous reactions.

| Entry | Starting Material | Alkylating Agent | Base | Solvent | Catalyst (if any) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-bromo-5-hydroxypyridine | Propargyl bromide | Potassium carbonate | DMF | None | 25–50 | 2–12 | 60–85 |

| 2 | 2-bromo-5-hydroxypyridine | Propargyl bromide | Sodium hydride | THF | None | 0–25 | 2–6 | 70–90 |

| 3 | 2-bromo-5-hydroxypyridine | Propargyl alcohol | Potassium carbonate | DMF | Pd(PPh₃)₄ | 80–100 | 8–24 | 65–88 |

| 4 | 2,5-dibromopyridine | Propargyl alcohol | Potassium carbonate | DMF | None | 60–80 | 8–24 | 40–60 |

| 5 | 2-bromo-5-hydroxypyridine | Propargyl alcohol | DIAD, PPh₃ | THF | Mitsunobu (stoichiometric) | 0–25 | 2–8 | 55–75 |

Note: Yields and conditions are representative and may vary depending on scale, purity of reagents, and workup procedures.

Research Findings and Discussion

- Efficiency: The direct alkylation of 2-bromo-5-hydroxypyridine with propargyl bromide in the presence of potassium carbonate in DMF is the most straightforward and commonly reported method, with yields typically ranging from 60% to 85% depending on the scale and purity of starting materials.

- Selectivity: Transition-metal-catalyzed O-alkynylation methods can improve selectivity, especially in cases where competing N-alkylation or side reactions are problematic.

- Scalability: The described methods are amenable to scale-up, as demonstrated by analogous reactions for related pyridine ethers and brominated pyridines, which have been performed on multi-gram to kilogram scales in pharmaceutical synthesis.

- Purification: The crude product is typically purified by column chromatography or recrystallization, with purity exceeding 95% achievable after a single purification step.

常见问题

Basic: What are the standard synthetic routes for 2-Bromo-5-(prop-2-yn-1-yloxy)pyridine, and how is structural confirmation achieved?

Answer:

The synthesis typically involves bromination of a hydroxypyridine precursor followed by propargylation. For example:

Bromination : React 5-hydroxypyridine derivatives with brominating agents (e.g., PBr₃ or NBS) to introduce the bromo group at the 2-position .

Propargylation : Treat the brominated intermediate (e.g., 2-bromo-5-hydroxypyridine) with propargyl bromide under basic conditions (K₂CO₃ or NaH) to install the prop-2-yn-1-yloxy moiety .

Structural Confirmation :

- NMR : Analyze and NMR to verify substitution patterns (e.g., propargyl CH₂ protons at δ 4.7–5.0 ppm and bromine-induced deshielding).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 228.0 for C₈H₅BrNO).

- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., SHELXL refinement ).

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ≈ 8–10 min).

- TLC : Employ silica gel plates (Rf ≈ 0.4 in ethyl acetate/hexane 3:7).

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?

Answer:

- Data Collection : Use high-resolution synchrotron sources (≤0.8 Å) to minimize noise .

- Software Tools :

- Disorder Modeling : Split occupancies for overlapping atoms (e.g., propargyl group) using PART instructions in SHELX .

Advanced: How does the propargyloxy group influence electronic properties and reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The propargyloxy group withdraws electron density via conjugation, enhancing the electrophilicity of the pyridine ring (Hammett σₚ ≈ 0.4) .

- Reactivity :

Basic: What intermediates are critical in synthesizing this compound?

Answer:

- Key Precursors :

- Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Advanced: What strategies improve yields in Suzuki-Miyaura couplings involving this bromide?

Answer:

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand (2 mol%) to reduce steric hindrance .

- Solvent/Base : Employ toluene/EtOH (3:1) with K₃PO₄ for enhanced solubility of boronic acids.

- Microwave Assistance : Reduce reaction time (30 min vs. 24 h) with 100°C pulses (yields ↑15–20%) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。